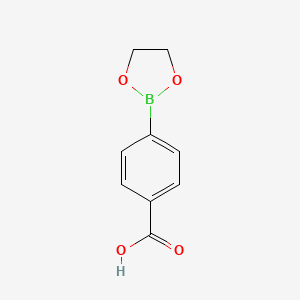

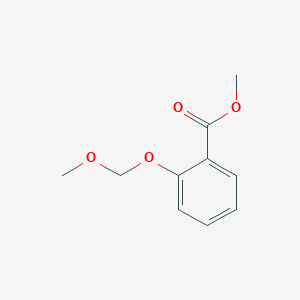

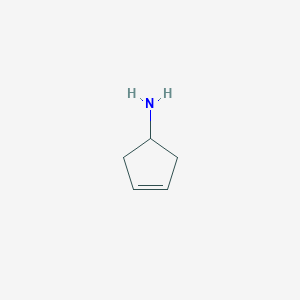

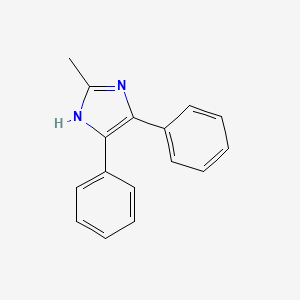

2-Methyl-4,5-diphenyl-1H-imidazole

Vue d'ensemble

Description

3,5-Di-tert-butylphénol . Il s'agit d'un composé organique de formule moléculaire C14H22O et d'une masse moléculaire de 206,33 g/mol . Ce composé se caractérise par la présence de deux groupes tert-butyle liés à un cycle phénol, ce qui en fait un phénol stériquement encombré.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 3,5-di-tert-butylphénol implique généralement l'alkylation du phénol avec de l'isobutylène en présence d'un catalyseur acide. La réaction se déroule comme suit :

Étape 1 : Le phénol est mis en réaction avec de l'isobutylène en présence d'un catalyseur acide tel que l'acide sulfurique ou l'acide phosphorique.

Étape 2 : Le mélange réactionnel est chauffé à une température comprise entre 60 et 80 °C pour faciliter le processus d'alkylation.

Méthodes de production industrielle : En milieu industriel, la production de 3,5-di-tert-butylphénol suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique des réacteurs à écoulement continu pour assurer un mélange et un transfert thermique efficaces. Les conditions réactionnelles sont optimisées pour maximiser le rendement et minimiser les sous-produits. Le produit final est purifié à l'aide de techniques de séparation avancées telles que la chromatographie sur colonne ou la chromatographie liquide haute performance (CLHP).

Analyse Des Réactions Chimiques

Types de réactions : Le 3,5-di-tert-butylphénol subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des quinones ou d'autres dérivés oxydés.

Réduction : Le groupe phénol peut être réduit pour former les alcools correspondants.

Substitution : Les atomes d'hydrogène sur le cycle phénol peuvent être substitués par d'autres groupes fonctionnels tels que les halogènes, les groupes alkyle ou les groupes nitro.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3) en milieu acide.

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés dans des conditions douces.

Substitution : L'halogénation peut être réalisée en utilisant des halogènes (Cl2, Br2) en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium (AlCl3).

Principaux produits formés :

Oxydation : Formation de quinones ou d'hydroquinones.

Réduction : Formation de phénols ou d'alcools alkylés.

Substitution : Formation de phénols halogénés ou nitro-substitués.

4. Applications de la recherche scientifique

Le 3,5-di-tert-butylphénol a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme stabilisateur en chimie des polymères pour prévenir la dégradation oxydative des polymères.

Biologie : Il sert d'antioxydant dans les études biologiques pour protéger les cellules du stress oxydatif.

Médecine : Il est étudié pour ses effets thérapeutiques potentiels en raison de ses propriétés antioxydantes.

5. Mécanisme d'action

Le mécanisme d'action du 3,5-di-tert-butylphénol implique principalement ses propriétés antioxydantes. Le composé peut donner des atomes d'hydrogène aux radicaux libres, les neutralisant ainsi et empêchant les dommages oxydatifs aux cellules et aux tissus. Les cibles moléculaires comprennent les espèces réactives de l'oxygène (ERO) et d'autres radicaux libres. Les voies impliquées dans son action comprennent le piégeage des radicaux libres et l'inhibition de la peroxydation lipidique .

Composés similaires :

- 2,6-Di-tert-butylphénol

- 4-tert-Butylphénol

- 2,4-Di-tert-butylphénol

Comparaison : Le 3,5-di-tert-butylphénol est unique en raison du positionnement spécifique des groupes tert-butyle sur le cycle phénol, ce qui confère une gêne stérique et améliore sa stabilité. Comparé à d'autres composés similaires, il présente des propriétés antioxydantes supérieures et est plus efficace pour prévenir la dégradation oxydative dans diverses applications .

Applications De Recherche Scientifique

3,5-Di-tert-Butylphenol has a wide range of applications in scientific research:

Chemistry: It is used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.

Biology: It serves as an antioxidant in biological studies to protect cells from oxidative stress.

Medicine: It is investigated for its potential therapeutic effects due to its antioxidant properties.

Industry: It is used as an additive in lubricants and fuels to enhance their stability and performance.

Mécanisme D'action

The mechanism of action of 3,5-Di-tert-Butylphenol primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved in its action include the scavenging of free radicals and the inhibition of lipid peroxidation .

Comparaison Avec Des Composés Similaires

- 2,6-Di-tert-Butylphenol

- 4-tert-Butylphenol

- 2,4-Di-tert-Butylphenol

Comparison: 3,5-Di-tert-Butylphenol is unique due to the specific positioning of the tert-butyl groups on the phenol ring, which provides steric hindrance and enhances its stability. Compared to other similar compounds, it exhibits superior antioxidant properties and is more effective in preventing oxidative degradation in various applications .

Propriétés

IUPAC Name |

2-methyl-4,5-diphenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-12-17-15(13-8-4-2-5-9-13)16(18-12)14-10-6-3-7-11-14/h2-11H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDSXISQIHMTGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284870 | |

| Record name | 2-Methyl-4,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2818-82-8 | |

| Record name | NSC39454 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-4,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DIPHENYL-2-METHYLIMIDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.